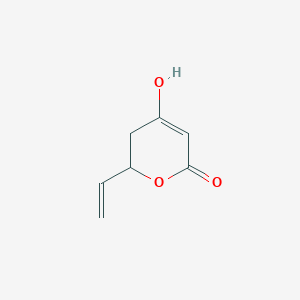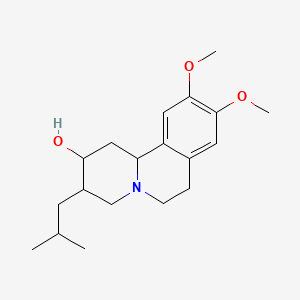
2-Deamino-(2,3-dihydro-2-oxo) Penciclovir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deamino-(2,3-dihydro-2-oxo) Penciclovir is a derivative of Penciclovir, an antiviral compound used primarily in the treatment of herpes simplex virus infections. This compound is characterized by the absence of an amino group and the presence of a dihydro-oxo group, which differentiates it from its parent compound, Penciclovir .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir typically involves the modification of Penciclovir through a series of chemical reactions. The process begins with the protection of hydroxyl groups followed by the selective removal of the amino group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized reactors with precise control over temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Deamino-(2,3-dihydro-2-oxo) Penciclovir undergoes various chemical reactions, including:
Oxidation: Introduction of the dihydro-oxo group.
Reduction: Conversion of the dihydro-oxo group back to a hydroxyl group under specific conditions.
Substitution: Replacement of functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Various catalysts are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
2-Deamino-(2,3-dihydro-2-oxo) Penciclovir has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new antiviral compounds.
Biology: Studied for its effects on viral replication and its potential as an antiviral agent.
Medicine: Investigated for its therapeutic potential in treating viral infections, particularly herpes simplex virus.
Mechanism of Action
The mechanism of action of 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir involves its conversion to an active triphosphate form within infected cells. This active form inhibits viral DNA polymerase, thereby preventing the replication of viral DNA. The compound targets viral thymidine kinase, which phosphorylates it to its active form, leading to selective inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
Penciclovir: The parent compound, used widely as an antiviral agent.
Acyclovir: Another antiviral compound with a similar mechanism of action.
Ganciclovir: Used in the treatment of cytomegalovirus infections.
Uniqueness
2-Deamino-(2,3-dihydro-2-oxo) Penciclovir is unique due to its structural modifications, which confer distinct pharmacokinetic properties and potentially enhanced antiviral activity compared to its parent compound, Penciclovir .
Properties
CAS No. |
108970-74-7 |
|---|---|
Molecular Formula |
C₁₀H₁₄N₄O₄ |
Molecular Weight |
254.24 |
Synonyms |
3,9-Dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl]-1H-Purine-2,6-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-methoxybenzo[a]pyrene](/img/structure/B1144987.png)

![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B1144996.png)

